Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative featuring a 3-bromopropanoyl substituent on the amino group. The bromine atom introduces distinct electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions. Its synthesis typically involves acylation of the ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate precursor with 3-bromopropanoyl chloride under reflux conditions, followed by purification via recrystallization .
Properties
IUPAC Name |
ethyl 2-(3-bromopropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVMRJOYZRFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16BrNO4S
- Molar Mass : 374.25 g/mol
- CAS Number : 324022-71-1
The compound features a benzothiophene core, which is known for various biological activities, including anticancer effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Cell Viability Assay :
- The compound was tested on MCF-7 breast cancer cells.
- Results indicated an IC50 value of approximately 23.2 µM, suggesting potent cytotoxicity.
- A reduction in cell viability by 26.86% was observed after treatment for 48 hours.
-
Apoptosis Induction :
- Flow cytometry analysis revealed that the compound induced early and late apoptosis in treated cells.
- Early apoptosis (AV+/PI−) was observed at 8.73%, while late apoptosis (AV+/PI+) reached 18.13%, significantly higher than untreated controls.
-
Cell Cycle Arrest :
- Analysis showed an increase in G2/M-phase arrest (25.56% compared to 17.23% for control) and S-phase arrest (23.38% compared to 16.76% for control), indicating that the compound disrupts normal cell cycle progression.
The primary mechanism through which this compound exerts its effects appears to be through the induction of apoptosis and necrosis in cancer cells. It inhibits autophagic cell death and promotes necrotic cell death as part of its antiproliferative activity.
Comparative Biological Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 23.2 | Induces apoptosis and necrosis |
| Compound A | 45.0 | Inhibits cell proliferation |
| Compound B | 30.5 | Induces apoptosis |
Study on Breast Cancer Cells
A study published in Molecules evaluated the efficacy of this compound against MCF-7 cells. The findings indicated that the compound not only reduced cell viability but also triggered apoptotic pathways leading to cell death.
Animal Model Studies
In vivo studies demonstrated that treatment with this compound resulted in improved hematological parameters in tumor-bearing mice. This suggests potential therapeutic benefits beyond direct cytotoxicity.
Comparison with Similar Compounds
Substituent Variations and Conformational Analysis
The benzothiophene core is conserved across analogs, but substituents on the amino group dictate molecular geometry and packing. Key comparisons include:
- Conformational Flexibility : The cyclohexene ring in the benzothiophene core adopts a half-chair conformation in most analogs, with disorder observed in methylene groups (e.g., occupancy ratios of 0.641:0.359 in the benzamido derivative) .
- Hydrogen Bonding : Intramolecular N–H···O bonds form S(6) motifs universally, but intermolecular interactions vary. For example, the pyridine-4-carboxamido derivative exhibits C–H···O bonds forming R₂²(16) rings in crystals .
Spectroscopic and Physical Properties
- IR Spectroscopy: Amide N–H stretches appear near 3300–3400 cm⁻¹, while ester carbonyls absorb at ~1700 cm⁻¹. The bromopropanoyl derivative may show a C–Br stretch at 550–650 cm⁻¹, absent in chloro or methoxy analogs .
- NMR: The 3-bromopropanoyl group’s protons resonate as triplets (δ ~3.5 ppm for –CH₂Br), distinct from the singlet of methoxy groups (δ ~3.75 ppm) in dimethoxybenzoyl derivatives .
- Melting Points : Bulkier substituents correlate with higher melting points. The target compound’s melting point is expected to exceed 120°C, similar to the 120–122°C range of the methylthio derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
